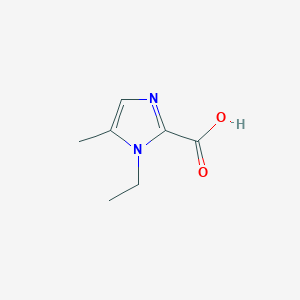![molecular formula C18H30N10O3 B1457715 3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol CAS No. 760952-88-3](/img/structure/B1457715.png)
3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol
Descripción general
Descripción
“3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol” is a chemical compound with the molecular formula C18H30N10O3 and a molecular weight of 434.496 . It has been used in the study of the crystal structure of the Ad37 fiber knob in complex with a trivalent sialic acid inhibitor .
Molecular Structure Analysis
The molecular structure of this compound has been studied using x-ray diffraction . It has been found in complex with a trivalent sialic acid inhibitor in the crystal structure of the Ad37 fiber knob .Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado, como el fármaco anticonvulsivo Rufinamide, el antibiótico cefalosporínico de amplio espectro cefatrizina, el fármaco anticancerígeno carboxiamidotriazol y el antibiótico β -lactámico tazobactam .
Síntesis orgánica
Los 1,2,3-triazoles también se utilizan en la síntesis orgánica . Tienen alta estabilidad química y generalmente son inertes a la hidrólisis ácida o básica, así como a las condiciones oxidantes y reductoras incluso a alta temperatura .
Química de polímeros
En el campo de la química de polímeros, los 1,2,3-triazoles se utilizan debido a su fuerte momento dipolar y su capacidad de enlace de hidrógeno .
Química supramolecular
Los 1,2,3-triazoles se utilizan en la química supramolecular . Su estructura única facilita la formación de una variedad de enlaces no covalentes con enzimas y receptores .
Bioconjugación
Los 1,2,3-triazoles se utilizan en la bioconjugación . Son parte de bloques de construcción esenciales como aminoácidos, nucleótidos, etc. .
Biología química
En el campo de la biología química, los 1,2,3-triazoles se utilizan debido a sus amplias actividades biológicas .
Imágenes fluorescentes
Los 1,2,3-triazoles se utilizan en imágenes fluorescentes . Sus derivados se han aplicado ampliamente en muchos andamios medicinales .
Ciencia de materiales
Por último, los 1,2,3-triazoles se utilizan en la ciencia de materiales . Tienen un importante valor de aplicación en varios campos .
Mecanismo De Acción
Target of Action
The primary target of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is copper (I) ions . The compound acts as a ligand, forming a complex with copper (I) ions . This interaction plays a crucial role in facilitating certain biochemical reactions .
Mode of Action
3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol interacts with copper (I) ions to form a stable complex . This complex is particularly effective in catalyzing azide-alkyne cycloadditions (CuAAC) reactions . The formation of this complex accelerates the CuAAC reaction by maintaining the Cu (I) oxidation state of copper sources .
Biochemical Pathways
The primary biochemical pathway affected by 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is a type of click chemistry, a class of reactions known for their reliability, specificity, and rapid kinetics .
Pharmacokinetics
It is known that the compound is soluble in dmso and methanol, albeit slightly . This solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially affecting its bioavailability.
Result of Action
The result of the action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol is the acceleration of the CuAAC reaction . By maintaining the Cu (I) oxidation state of copper sources, the compound facilitates the reaction and increases its efficiency . Additionally, it protects biomolecules from oxidative damage during the labeling reaction .
Action Environment
The action of 3,3’,3’'-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it decomposes at temperatures around 331-336°C . Furthermore, the compound’s solubility in different solvents can also influence its action .
Análisis Bioquímico
Biochemical Properties
3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol plays a crucial role in biochemical reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This compound acts as a ligand, stabilizing copper(I) ions and facilitating the formation of 1,2,3-triazole rings through click chemistry. It interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition enzymes, enhancing their catalytic efficiency. The nature of these interactions is primarily based on the compound’s ability to stabilize the transition state and lower the activation energy of the reaction.
Molecular Mechanism
At the molecular level, 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol exerts its effects through several mechanisms. It binds to copper(I) ions, forming a stable complex that facilitates the catalytic activity of enzymes involved in click chemistry reactions . This binding interaction enhances the enzyme’s ability to catalyze the formation of 1,2,3-triazole rings, which are essential for various biochemical applications. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,3’'-[Nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, while in vivo studies indicate potential impacts on tissue health and function.
Propiedades
IUPAC Name |
3-[4-[[bis[[1-(3-hydroxypropyl)triazol-4-yl]methyl]amino]methyl]triazol-1-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N10O3/c29-7-1-4-26-13-16(19-22-26)10-25(11-17-14-27(23-20-17)5-2-8-30)12-18-15-28(24-21-18)6-3-9-31/h13-15,29-31H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXPQHQQNOUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCO)CN(CC2=CN(N=N2)CCCO)CC3=CN(N=N3)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343598 | |
| Record name | 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
760952-88-3 | |
| Record name | 4,4′,4′′-[Nitrilotris(methylene)]tris[1H-1,2,3-triazole-1-propanol] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3-hydroxypropyltriazolylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)

![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)





![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)


